molecular formula C20H16F24N2O4 B3156255 1,1,1,7,7,7-Hexafluoro-4-[2-[[1,1,1,7,7,7-hexafluoro-2,6-dihydroxy-2,6-bis(trifluoromethyl)heptan-4-ylidene]amino]ethylimino]-2,6-bis(trifluoromethyl)heptane-2,6-diol CAS No. 824414-01-9

1,1,1,7,7,7-Hexafluoro-4-[2-[[1,1,1,7,7,7-hexafluoro-2,6-dihydroxy-2,6-bis(trifluoromethyl)heptan-4-ylidene]amino]ethylimino]-2,6-bis(trifluoromethyl)heptane-2,6-diol

Cat. No. B3156255
CAS RN: 824414-01-9
M. Wt: 804.3 g/mol
InChI Key: HDBIBNBCLRAMBD-UHFFFAOYSA-N
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Description

1,1,1,7,7,7-Hexafluoro-4-[2-[[1,1,1,7,7,7-hexafluoro-2,6-dihydroxy-2,6-bis(trifluoromethyl)heptan-4-ylidene]amino]ethylimino]-2,6-bis(trifluoromethyl)heptane-2,6-diol is a useful research compound. Its molecular formula is C20H16F24N2O4 and its molecular weight is 804.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity in Organic Chemistry

Trifluoromethyl-substituted compounds, closely related to the chemical , have been studied for their synthesis and reactivity towards metal carbonyls. These studies explore how such compounds readily add to other organic molecules, like cyclopentadiene, and react with metal complexes like chromium and molybdenum hexacarbonyls. These reactions are crucial in the synthesis of novel organic compounds and complexes, which can have various applications in materials science and catalysis (Bursics et al., 1976).

Organometallic Chemistry and Ligand Formation

Research in organometallic chemistry, particularly involving Schiff base ligands and their metal complexes, is another application area. For instance, specific Schiff base tetradentate ligands have been synthesized and used to prepare new complexes with metals like Cu(II) and Pd(II). Such research is important for developing new catalytic systems and materials with unique electronic and magnetic properties (Mahmoud S. muter, 2010).

X-ray Crystallography and Molecular Structure Analysis

The chemical and its derivatives have been used in the field of X-ray crystallography to determine the structures of complex organic molecules. For example, co-crystallization with certain derivatives has allowed for the successful X-ray analysis of challenging organic structures, providing insights into molecular conformations and interactions (Kopf et al., 1995).

Development of Fluorinated Polymers

Another significant application is in the synthesis of fluorinated polyimides, derived from related trifluoromethyl-substituted compounds. These polymers are known for their solubility in organic solvents, low moisture absorption, and excellent thermal stability, making them ideal for various industrial applications, such as in electronics and coatings (Chung & Hsiao, 2008).

Photophysical Properties and Sensor Applications

Studies on the photophysical properties of related cruciform structures incorporating trifluoromethyl groups have shown significant potential in sensor applications. These compounds exhibit notable changes in absorption and emission when exposed to different chemical stimuli, indicating their use in developing sensitive chemical sensors (McGrier et al., 2011).

properties

IUPAC Name

1,1,1,7,7,7-hexafluoro-4-[2-[[1,1,1,7,7,7-hexafluoro-2,6-dihydroxy-2,6-bis(trifluoromethyl)heptan-4-ylidene]amino]ethylimino]-2,6-bis(trifluoromethyl)heptane-2,6-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F24N2O4/c21-13(22,23)9(47,14(24,25)26)3-7(4-10(48,15(27,28)29)16(30,31)32)45-1-2-46-8(5-11(49,17(33,34)35)18(36,37)38)6-12(50,19(39,40)41)20(42,43)44/h47-50H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBIBNBCLRAMBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN=C(CC(C(F)(F)F)(C(F)(F)F)O)CC(C(F)(F)F)(C(F)(F)F)O)N=C(CC(C(F)(F)F)(C(F)(F)F)O)CC(C(F)(F)F)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301114108
Record name 2,6-Heptanediol, 4,4′-(1,2-ethanediyldinitrilo)bis[1,1,1,7,7,7-hexafluoro-2,6-bis(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301114108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

804.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

824414-01-9
Record name 2,6-Heptanediol, 4,4′-(1,2-ethanediyldinitrilo)bis[1,1,1,7,7,7-hexafluoro-2,6-bis(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=824414-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Heptanediol, 4,4′-(1,2-ethanediyldinitrilo)bis[1,1,1,7,7,7-hexafluoro-2,6-bis(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301114108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,1,7,7,7-Hexafluoro-4-[2-[[1,1,1,7,7,7-hexafluoro-2,6-dihydroxy-2,6-bis(trifluoromethyl)heptan-4-ylidene]amino]ethylimino]-2,6-bis(trifluoromethyl)heptane-2,6-diol
Reactant of Route 2
Reactant of Route 2
1,1,1,7,7,7-Hexafluoro-4-[2-[[1,1,1,7,7,7-hexafluoro-2,6-dihydroxy-2,6-bis(trifluoromethyl)heptan-4-ylidene]amino]ethylimino]-2,6-bis(trifluoromethyl)heptane-2,6-diol
Reactant of Route 3
Reactant of Route 3
1,1,1,7,7,7-Hexafluoro-4-[2-[[1,1,1,7,7,7-hexafluoro-2,6-dihydroxy-2,6-bis(trifluoromethyl)heptan-4-ylidene]amino]ethylimino]-2,6-bis(trifluoromethyl)heptane-2,6-diol
Reactant of Route 4
1,1,1,7,7,7-Hexafluoro-4-[2-[[1,1,1,7,7,7-hexafluoro-2,6-dihydroxy-2,6-bis(trifluoromethyl)heptan-4-ylidene]amino]ethylimino]-2,6-bis(trifluoromethyl)heptane-2,6-diol
Reactant of Route 5
1,1,1,7,7,7-Hexafluoro-4-[2-[[1,1,1,7,7,7-hexafluoro-2,6-dihydroxy-2,6-bis(trifluoromethyl)heptan-4-ylidene]amino]ethylimino]-2,6-bis(trifluoromethyl)heptane-2,6-diol
Reactant of Route 6
1,1,1,7,7,7-Hexafluoro-4-[2-[[1,1,1,7,7,7-hexafluoro-2,6-dihydroxy-2,6-bis(trifluoromethyl)heptan-4-ylidene]amino]ethylimino]-2,6-bis(trifluoromethyl)heptane-2,6-diol

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